Zinpyr-1

Description

Properties

IUPAC Name |

4',5'-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36Cl2N6O5/c47-39-21-37-43(34(41(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30)58-44-35(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)42(56)40(48)22-38(44)46(37)36-16-2-1-15-33(36)45(57)59-46/h1-22,55-56H,23-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKKSPLNXQJQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)CN(CC6=CC=CC=N6)CC7=CC=CC=N7)CN(CC8=CC=CC=N8)CC9=CC=CC=N9)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36Cl2N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288574-78-7 | |

| Record name | Zinpyr-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288574787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINPYR-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDX98QW19I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinpyr-1: A Technical Guide to its Mechanism of Action and Application as a Fluorescent Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

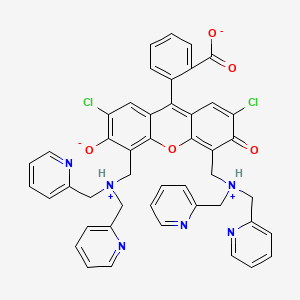

Zinpyr-1 (ZP-1) is a cell-permeable, fluorescent sensor highly selective for divalent zinc ions (Zn²⁺). Structurally, it is a fluorescein (B123965) derivative equipped with two di-2-picolylamine (DPA) moieties that serve as the zinc binding domains. Its operation is based on a photoinduced electron transfer (PET) mechanism. In the absence of zinc, the DPA ligands quench the fluorescence of the fluorescein core. Upon binding of Zn²⁺, this quenching is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection and quantification of labile zinc pools within biological systems. This compound has become an invaluable tool for investigating the multifaceted roles of zinc in cellular signaling, homeostasis, and disease pathogenesis.

Core Mechanism of Action: Photoinduced Electron Transfer (PET)

The fluorescence of this compound is modulated by a process known as photoinduced electron transfer (PET). The molecule can be conceptually divided into two key components: the fluorescein fluorophore (the signaling unit) and the two DPA chelating groups (the recognition units).

-

Zinc-Free State (Quenched): In the absence of Zn²⁺, the lone pair of electrons on the tertiary amine nitrogen atoms of the DPA ligands are available for donation. Upon photoexcitation of the fluorescein core, these electrons can be transferred to the excited fluorophore, a process that effectively quenches its fluorescence and results in a low quantum yield.[1]

-

Zinc-Bound State (Fluorescent): When this compound binds to a Zn²⁺ ion, the DPA ligands coordinate with the metal center. This coordination engages the lone pair of electrons on the nitrogen atoms, lowering their energy level and preventing their transfer to the excited fluorophore. Consequently, the PET process is inhibited, and the excited fluorescein molecule relaxes by emitting a photon, resulting in a significant increase in fluorescence.[1] Computational studies have indicated that the binding of a single Zn²⁺ ion is sufficient to activate moderate fluorescence.

Below is a diagram illustrating the PET mechanism of this compound.

Caption: Photoinduced Electron Transfer (PET) mechanism of this compound.

Quantitative Data Summary

The photophysical and binding properties of this compound have been extensively characterized. The following table summarizes key quantitative data from the literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₃₆Cl₂N₆O₅ | [1] |

| Molecular Weight | 823.72 g/mol | [1] |

| Excitation Wavelength (λex) | 515 nm (Zn²⁺-free), 507 nm (Zn²⁺-bound) | [2] |

| Emission Wavelength (λem) | ~527 nm | [1] |

| Dissociation Constant (Kd) | ~0.7 nM for the Zn²⁺:this compound complex | [2] |

| Quantum Yield (Φ) | 0.38 (Zn²⁺-free), 0.87 (Zn²⁺-bound) | [2] |

| Stoichiometry | Capable of binding two Zn²⁺ ions | |

| Solubility | Soluble in DMF and DMSO | [1] |

| Storage | Store at -20°C, protect from light | [3] |

Application in Cellular Signaling

Zinc is a crucial second messenger in various signaling pathways, often by modulating the activity of enzymes such as phosphatases. This compound is frequently used to visualize these zinc-mediated signaling events. For instance, an influx of intracellular zinc can inhibit protein tyrosine phosphatases (PTPs), leading to increased phosphorylation and activation of downstream pathways like the MAPK/ERK cascade.

The diagram below illustrates a generalized signaling pathway where this compound can be used to monitor the upstream zinc signal.

Caption: Role of zinc in MAPK/ERK signaling, detectable by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous).

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, dissolve 0.824 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[3]

-

Staining of Adherent Cells for Fluorescence Microscopy

-

Materials: Adherent cells cultured on glass-bottom dishes or coverslips, complete culture medium, Hank's Balanced Salt Solution (HBSS) or other suitable buffer, this compound stock solution (1 mM in DMSO), zinc chelator (e.g., TPEN) for control experiments, zinc salt (e.g., ZnSO₄) for control experiments.

-

Procedure:

-

Culture cells to the desired confluency (typically 50-70%).

-

Prepare a working solution of this compound by diluting the 1 mM stock solution in complete culture medium or HBSS to a final concentration of 2.5-10 µM.[4]

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[4]

-

After incubation, wash the cells three times with pre-warmed HBSS to remove excess probe.

-

Add fresh HBSS or culture medium to the cells for imaging.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490/510 nm, emission ~520/530 nm).

-

-

Control Experiments:

-

Negative Control (Chelation): To confirm that the fluorescence signal is due to zinc, treat a sample of stained cells with a membrane-permeable zinc chelator such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) at a concentration of 50-100 µM for 5-10 minutes. A significant decrease in fluorescence intensity should be observed.

-

Positive Control (Zinc Loading): To confirm the responsiveness of the probe, treat cells with a zinc salt (e.g., 50 µM ZnSO₄) in the presence of a zinc ionophore (e.g., pyrithione) to increase intracellular zinc levels. A significant increase in fluorescence should be observed.

-

General Experimental Workflow

The following diagram outlines a typical workflow for a cellular zinc imaging experiment using this compound.

Caption: A generalized workflow for cellular imaging with this compound.

Concluding Remarks

This compound remains a cornerstone fluorescent probe for the detection of intracellular mobile zinc. Its robust "turn-on" mechanism, high sensitivity, and cell permeability make it a versatile tool for a wide range of applications in cell biology and neuroscience. A thorough understanding of its mechanism of action, coupled with carefully designed experimental protocols and appropriate controls, is essential for obtaining reliable and interpretable data on the dynamic roles of zinc in complex biological systems.

References

How does Zinpyr-1 fluorescence correlate with zinc concentration?

An In-depth Technical Guide to Zinpyr-1: Fluorescence Correlation with Zinc Concentration

This compound (ZP-1) is a highly effective and widely used fluorescent sensor for the detection of mobile zinc (Zn²⁺) in biological systems. Its utility stems from a direct and quantifiable correlation between its fluorescence emission and the concentration of free zinc. This guide provides a detailed overview of the principles, quantitative data, and experimental protocols associated with using this compound.

Core Principle of this compound Fluorescence

This compound is a cell-permeable probe built on a fluorescein (B123965) platform equipped with two di-2-picolylamine (DPA) units that act as zinc chelators.[1] In its unbound, metal-free state, the this compound molecule exhibits a relatively low fluorescence quantum yield. The mechanism for this quenching is attributed to photoinduced electron transfer (PET) from the benzylic amine groups of the DPA ligands to the fluorescein fluorophore.

Upon binding with a Zn²⁺ ion, the PET process is inhibited. This chelation event locks the sensor in a conformation that prevents the quenching mechanism, resulting in a significant, dose-dependent increase in fluorescence intensity.[2] This "off-to-on" switching mechanism allows for the sensitive detection of zinc. The fluorescence intensity is directly proportional to the concentration of the this compound:Zn²⁺ complex, which, under equilibrium conditions, correlates with the free Zn²⁺ concentration in the sample.

Quantitative Data and Properties

The performance of this compound as a zinc sensor is defined by several key photophysical and binding properties. The following tables summarize these quantitative characteristics for easy reference.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Notes |

| Dissociation Constant (Kd) | ~0.7 nM | Represents the concentration of Zn²⁺ at which 50% of the this compound molecules are bound. This high affinity makes it suitable for detecting sub-nanomolar to low nanomolar zinc concentrations.[3][4] |

| Excitation Wavelength (λex) | ~507 - 515 nm | The peak excitation wavelength shifts slightly upon zinc binding.[3] |

| Emission Wavelength (λem) | ~526 - 527 nm | The peak emission wavelength is consistent for the zinc-bound form. |

| Quantum Yield (Φ) - Unbound | ~0.38 | The efficiency of converting absorbed light into emitted light for the metal-free probe is moderate. |

| Quantum Yield (Φ) - Zn²⁺ Saturated | ~0.9 | Upon saturation with zinc, the probe becomes highly fluorescent, approaching unity in quantum efficiency. |

| Fluorescence Increase | ~3-fold | The fluorescence intensity of this compound increases approximately threefold upon binding to zinc. |

| Molecular Formula | C₄₆H₃₆Cl₂N₆O₅ | |

| Molecular Weight | 823.7 g/mol |

Table 2: Correlation of Fluorescence State with Zinc Binding

| State | Description | Relative Fluorescence |

| Fmin (Minimum Fluorescence) | This compound in a zinc-free environment, typically achieved by adding a strong zinc chelator (e.g., TPEN, EDTA). | Low (baseline fluorescence of the unbound probe). |

| F (Sample Fluorescence) | This compound in the presence of an unknown concentration of zinc. | Intermediate, dependent on the Zn²⁺ concentration. |

| Fmax (Maximum Fluorescence) | This compound saturated with a high concentration of zinc (e.g., excess ZnSO₄). | High (maximum achievable fluorescence). |

Diagrams and Workflows

Visual representations are crucial for understanding the mechanism and application of this compound. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reliable and reproducible data.

This protocol is used to determine the concentration of free zinc in an aqueous sample, such as purified protein preparations or serum.

-

Reagent Preparation :

-

Assay Buffer : Prepare a metal-free buffer, such as 50 mM HEPES or PIPES, adjusted to the desired pH (typically 7.0-7.5). Treat the buffer with Chelex® 100 resin to remove trace divalent cations.

-

This compound Stock : Prepare a concentrated stock solution (e.g., 1 mM) in anhydrous DMSO.

-

Zinc Standard : Prepare a concentrated stock of ZnSO₄ (e.g., 100 mM) in metal-free water.

-

Chelator Stock : Prepare a stock of a strong zinc chelator like EDTA (e.g., 100 mM) in metal-free water.

-

-

Assay Setup :

-

Use a 96-well microplate suitable for fluorescence measurements.

-

Prepare a working solution of this compound in the assay buffer. The final concentration should be as low as possible to avoid perturbing the zinc equilibrium in the sample (e.g., 0.05 µM).

-

-

Measurement Procedure :

-

Sample Wells (F) : To wells containing the this compound working solution, add the unknown sample (e.g., diluted serum).

-

Minimum Fluorescence Wells (Fmin) : To separate wells containing the this compound working solution and the sample, add the chelator (e.g., a final concentration of 100 µM EDTA) to chelate all available zinc.

-

Maximum Fluorescence Wells (Fmax) : To another set of wells, add a saturating concentration of ZnSO₄ (e.g., a final concentration of >500 µM) to ensure all this compound is bound to zinc.

-

-

Incubation and Reading :

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence in a plate reader using an excitation wavelength of ~507 nm and an emission wavelength of ~526 nm.

-

-

Calculation :

-

Calculate the free zinc concentration using the standard equation: [Zn²⁺] = Kd × (F - Fmin) / (Fmax - F)

-

Ensure all fluorescence values are corrected for background fluorescence from the buffer and sample autofluorescence.

-

This protocol describes the use of this compound to visualize and quantify mobile zinc within live cells.

-

Cell Culture :

-

Seed cells onto a support suitable for fluorescence microscopy (e.g., glass-bottom dishes or plates) and culture until they reach the desired confluency.

-

-

Probe Loading :

-

Prepare a loading solution of this compound AM (the acetoxymethyl ester form, which is cell-permeant) in a suitable buffer like HBSS or serum-free medium. Final concentrations typically range from 2.5 to 10 µM.

-

Remove the culture medium from the cells, wash once with the buffer, and add the this compound AM loading solution.

-

-

Incubation :

-

Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes. During this time, this compound AM enters the cell, and intracellular esterases cleave the AM group, trapping the active this compound probe inside.

-

-

Washing :

-

Remove the loading solution and wash the cells 2-3 times with fresh buffer to remove any extracellular probe.

-

-

Imaging and Analysis :

-

Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., FITC/GFP filter set).

-

For qualitative analysis, observe the localization and relative intensity of the fluorescence signal. The signal should increase with exogenous zinc addition and be quenched by the addition of a cell-permeant zinc chelator like TPEN.

-

For quantitative analysis, measure the average fluorescence intensity from regions of interest (ROIs). An in situ calibration can be performed by subsequently treating the imaged cells with a zinc ionophore (e.g., pyrithione) in the presence of saturating zinc (for Fmax) and then with TPEN (for Fmin). The same calculation as in Protocol 1 can then be applied.

-

References

A Technical Guide to Zinpyr-1: Principle and Application as a Photoinduced Electron Transfer (PET) Sensor for Zinc

Abstract: Zinpyr-1 (ZP1) is a cell-permeable, high-affinity fluorescent sensor widely utilized for the detection of mobile zinc (Zn²⁺) in biological systems. Its operation is based on the elegant principle of photoinduced electron transfer (PET), which provides a "turn-on" fluorescence response with high sensitivity and selectivity. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailed experimental protocols for its application, and a summary of its key photophysical properties for researchers, scientists, and professionals in drug development.

Core Principle: Photoinduced Electron Transfer (PET)

This compound is a sophisticated chemosensor built on a "fluorophore-spacer-receptor" architecture.[1] The core components are:

-

Fluorophore: A 2',7'-dichlorofluorescein (B58168) derivative, which serves as the light-absorbing and emitting unit (the electron acceptor).[1]

-

Receptor: Two di(2-picolyl)amine (DPA) moieties, which act as the selective binding sites for Zn²⁺ (the electron donor).[1][2]

The fluorescence of this compound is controlled by the electronic interaction between the DPA receptors and the fluorescein (B123965) fluorophore, a process known as photoinduced electron transfer (PET).[3]

The "Off" State: Fluorescence Quenching

In the absence of zinc ions, the this compound sensor is in a fluorescence-quenched or "off" state. The mechanism is as follows:

-

Photoexcitation: The fluorescein core absorbs a photon, promoting an electron to an excited state (S₁).

-

Electron Transfer: The tertiary amine groups of the DPA receptors have a Highest Occupied Molecular Orbital (HOMO) that is higher in energy than the HOMO of the excited fluorophore. This energetic arrangement facilitates the transfer of an electron from the DPA donor to the excited fluorescein acceptor.

-

Non-Radiative Decay: This electron transfer process provides a fast, non-radiative pathway for the excited state to return to the ground state, effectively outcompeting the radiative process of fluorescence. This results in a significantly diminished quantum yield and low fluorescence output.

The "On" State: Fluorescence Activation

When this compound binds to Zn²⁺, the PET process is inhibited, leading to a "turn-on" of fluorescence.

-

Zinc Binding: The DPA arms of the sensor chelate Zn²⁺. This compound is capable of binding two Zn²⁺ cations, though the binding of a single ion is sufficient to activate moderate fluorescence.

-

Inhibition of PET: The coordination of the lone pair electrons of the DPA's nitrogen atoms to the Lewis acidic Zn²⁺ ion significantly lowers the energy of the donor's HOMO. This change makes the electron transfer from the donor to the acceptor energetically unfavorable.

-

Radiative Decay (Fluorescence): With the non-radiative PET pathway blocked, the excited fluorophore returns to its ground state primarily through the emission of a photon. This results in a dramatic increase in the fluorescence quantum yield and a bright fluorescent signal.

The signaling pathway for the PET mechanism is visualized below.

Chemical and Spectroscopic Properties

This compound's chemical structure and photophysical characteristics are well-defined, making it a reliable quantitative tool. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₆H₃₆Cl₂N₆O₅ | |

| Molecular Weight | 823.72 g/mol | |

| Dissociation Constant (Kd) | ~0.7 nM | |

| Quantum Yield (Φ) | Zinc-Free (Φfree): 0.38Zinc-Saturated (Φbound): 0.87 - 0.92 | |

| Fluorescence Enhancement | ~3 to 5-fold upon Zn²⁺ saturation | |

| Excitation Max (λex) | Zinc-Free: ~515 nmZinc-Saturated: ~507 nm | |

| Emission Max (λem) | ~526 nm | |

| Molar Extinction (ε) | Zinc-Free (at 515 nm): ~7.95 x 10⁴ M⁻¹cm⁻¹Zinc-Saturated (at 507 nm): ~8.2 x 10⁴ M⁻¹cm⁻¹ |

Detailed Experimental Protocols

Accurate and reproducible results with this compound require careful adherence to optimized protocols.

Protocol: Quantification of Aqueous Zinc Concentration

This protocol allows for the precise determination of free Zn²⁺ concentrations in aqueous samples, such as diluted serum, using the Grynkiewicz equation.

Materials:

-

This compound stock solution (in DMSO or DMF).

-

Assay Buffer: e.g., 50 mM PIPES or HEPES, 100 mM KCl, pH 7.0.

-

Zinc Chelator: 100 µM N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or ethylenediaminetetraacetic acid (EDTA) solution.

-

Zinc Standard: 500 µM Zinc Sulfate (B86663) (ZnSO₄) solution.

-

Fluorometer or microplate reader.

Methodology:

-

Preparation: Prepare the assay solution by diluting the this compound stock in the assay buffer to a final concentration of 0.05 µM. Equilibrate the solution at the desired temperature (e.g., 37°C).

-

Sample Measurement (F): Add the zinc-containing sample (e.g., 2 µL of human serum into 98 µL of assay solution) to the this compound solution. Incubate for a set period (e.g., 90 minutes) to allow for binding equilibration and measure the fluorescence intensity (F).

-

Minimum Fluorescence (Fmin): To the same well or a parallel sample, add the chelator solution (e.g., EDTA to a final concentration of 100 µM). This strips all zinc from the sensor. Incubate for ~20 minutes and measure the resulting minimal fluorescence (Fmin).

-

Maximum Fluorescence (Fmax): To another parallel sample, add excess zinc sulfate (e.g., to a final concentration of 500 µM) to completely saturate the sensor. Incubate for ~90 minutes and measure the maximum fluorescence (Fmax).

-

Calculation: Calculate the free zinc concentration using the Grynkiewicz equation:

[Zn²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where Kd = 0.7 nM.

The workflow for this quantification is visualized below.

Protocol: Live Cell Imaging of Intracellular Zinc

This compound's cell permeability makes it an excellent tool for visualizing intracellular mobile zinc pools.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy and grow to the desired confluency.

-

Probe Loading: Prepare a loading solution of 2.5 - 10 µM this compound in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS). Remove the cell culture medium, wash the cells once with the buffer, and incubate the cells in the this compound loading solution for 10-30 minutes at 37°C in a 5% CO₂ incubator.

-

Washing: After incubation, remove the loading solution and wash the cells three times with fresh buffer to remove extracellular probe.

-

Imaging: Immediately image the cells using a fluorescence or confocal microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490-505 nm, emission ~515-550 nm).

-

(Optional) Co-localization: To determine the subcellular distribution of zinc, cells can be co-stained with organelle-specific trackers (e.g., for mitochondria, ER, or Golgi) following the manufacturer's protocols.

Protocol: Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of fluorescence. It can be determined for this compound using the relative method, which compares its fluorescence to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a quantum yield standard with absorption and emission profiles that overlap with this compound. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice.

-

Absorbance Measurement: Prepare a series of dilute solutions of both the this compound sample and the fluorescein standard in the appropriate solvent, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Data Analysis: Integrate the area under the corrected emission spectrum for both the sample (IS) and the standard (IR).

-

Calculation: Calculate the quantum yield of the sample (ΦS) using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R denote the sample and reference standard, respectively.

-

Key Considerations and Limitations

-

pH Sensitivity: The tertiary amines of the DPA receptors can be protonated at acidic pH. This protonation mimics the effect of Zn²⁺ binding by inhibiting PET, which can lead to a pH-dependent increase in background fluorescence. Therefore, experiments should be conducted in well-buffered solutions at a stable physiological pH.

-

Selectivity: this compound demonstrates excellent selectivity for Zn²⁺ over other biologically relevant divalent cations, with no measurable affinity for Ca²⁺ or Mg²⁺ at physiological concentrations.

-

Subcellular Localization: In some cell types, this compound has been observed to accumulate in acidic compartments, which could potentially complicate the interpretation of zinc distribution. This should be considered when analyzing live-cell imaging data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence quenching by photoinduced electron transfer in the Zn[superscript 2+] sensor this compound: a computational investigation [dspace.mit.edu]

A Technical Guide to Initial Investigations Using Zinpyr-1 for Cellular Zinc Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations and applications of Zinpyr-1, a fluorescent sensor designed for the detection of labile zinc (Zn²⁺) in cellular environments. This compound has become a valuable tool for elucidating the roles of zinc in complex biological processes, including signal transduction and homeostasis.[1] This document details its core properties, provides comprehensive experimental protocols, and presents visual workflows to facilitate its effective implementation in the laboratory.

Core Properties and Quantitative Data of this compound and Derivatives

This compound (ZP1) is a cell-permeable sensor based on a fluorescein (B123965) platform.[2][3] Its fluorescence is quenched in the absence of zinc, and it exhibits a significant increase in quantum yield upon binding to Zn²⁺.[4] This "turn-on" response allows for the sensitive detection of nanomolar concentrations of intracellular free zinc.[5] The sensor's design includes a di-2-picolylamine (DPA) ligand as the zinc-chelating unit, which provides high selectivity for Zn²⁺ over other biologically prevalent cations like Ca²⁺ and Mg²⁺.[6] However, interference from heavy metals such as Hg²⁺ and Cd²⁺ has been noted.[7]

To enhance its utility, derivatives like ZPP1 and the pro-sensor Diacetylated this compound (DA-ZP1) have been developed. ZPP1 offers a lower background signal and a more substantial fluorescence turn-on compared to the parent molecule.[8] DA-ZP1 is a non-fluorescent prodrug that becomes activated by zinc-mediated hydrolysis, providing a highly specific response and allowing for use at lower concentrations.[2]

Table 1: Quantitative Spectroscopic and Binding Properties of Zinpyr Sensors

| Property | This compound (ZP1) | ZPP1 | DA-ZP1 |

| Dissociation Constant (Kd) | ~0.7 nM[4] | Lower affinity than ZP1[8] | N/A (Reaction-based) |

| Excitation Max (λex) | ~490 - 507 nm[9] | 505 nm[8] | N/A (Initially non-fluorescent) |

| Emission Max (λem) | ~527 nm[3] | 523 nm (Zn-bound)[8] | N/A (Product is fluorescent) |

| Quantum Yield (Φ) (Apo) | 0.38[4] | 0.052[8] | Non-fluorescent[2] |

| Quantum Yield (Φ) (Zn-bound) | 0.87[4] | 0.70[8] | N/A |

| Fluorescence Turn-On | ~3-fold[6][10] | ~13-fold[8] | Large turn-on upon reaction[2] |

| Cell Permeability | Yes[2][6] | Yes[8] | Yes[2] |

Experimental Protocols

The following protocols are generalized starting points for the use of this compound in live-cell imaging. Optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions.

Protocol 1: General Staining for Cytosolic Labile Zinc

This protocol is for the general visualization of the basal labile zinc pool within the cytoplasm of cultured cells.

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy 24-48 hours prior to the experiment, aiming for 50-70% confluency.[11]

-

Probe Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[12] From this stock, create a working solution of 2.5-10 µM this compound in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) or serum-free medium.[6]

-

Cell Loading: Remove the growth medium from the cells and wash once with the imaging buffer. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Washing: Aspirate the loading solution and wash the cells two to three times with fresh, warm imaging buffer to remove excess probe.[6]

-

Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with a standard fluorescein (FITC) filter set (Excitation: ~488 nm, Emission: ~525 nm).[11][12] Capture images using consistent exposure settings.

Protocol 2: Co-localization with Organelle-Specific Dyes

This protocol allows for the investigation of labile zinc pools within specific subcellular compartments by co-staining with organelle trackers.

-

Perform General Staining: Follow steps 1-3 of Protocol 1.

-

Co-incubation or Sequential Staining (Examples):

-

Mitochondria: Co-incubate cells with 10 µM this compound and 250 nM MitoFluor Red 589 for 20 minutes at 37°C.[6]

-

Endoplasmic Reticulum (ER): Co-incubate cells with 10 µM this compound and 1 µM ER Tracker Red for 20 minutes at 37°C.[6]

-

Golgi Apparatus: First, stain cells with 5 µM BODIPY TR ceramide for 30 minutes at 4°C. Wash, then incubate with 2.5 µM this compound for 30 minutes at 37°C.[6]

-

-

Washing and Imaging: Follow steps 5 and 6 of Protocol 1, using appropriate filter sets for both this compound and the specific organelle dye to capture multi-channel fluorescence images.

Protocol 3: Imaging Zinc Dynamics and In Situ Calibration

This protocol details how to visualize changes in intracellular zinc and perform a basic calibration to estimate relative zinc concentrations.

-

Cell Loading: Load cells with this compound as described in Protocol 1 (steps 1-6) and acquire a baseline fluorescence image (F_baseline).

-

Inducing Zinc Influx (F_max): To determine the maximum fluorescence signal, treat the cells with a solution containing 25-50 µM ZnSO₄ and a zinc ionophore such as 50 µM pyrithione.[2] This saturates the intracellular probe with zinc. Allow 10 minutes for equilibration and acquire the F_max image.[2][13]

-

Chelation of Zinc (F_min): To determine the minimum fluorescence signal, wash out the zinc/pyrithione solution and add a high-affinity, cell-permeable zinc chelator, such as 50-200 µM N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).[2][9][13] This strips zinc from the probe. Incubate for 10-20 minutes and acquire the F_min image.[9][13]

-

Data Analysis: The fractional saturation of the sensor under basal conditions can be used to compare relative zinc levels between different conditions, where a higher saturation suggests higher labile zinc.[14]

Visualizations of Workflows and Concepts

The following diagrams illustrate key workflows and conceptual pathways relevant to this compound based zinc imaging.

Caption: General experimental workflow for staining live cells with this compound.

Caption: Conceptual pathway of this compound detecting a transient zinc signal.

Caption: Logical flow for the in situ calibration of this compound fluorescence.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Application of this compound for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating the Cellular Zinc Landscape: A Detailed Protocol for Zinpyr-1 Staining in Live Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, gene expression, and signal transduction. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the study of intracellular zinc dynamics a key area of research. Zinpyr-1 (ZP1) is a cell-permeable, fluorescein-based fluorescent sensor that has become a widely used tool for the detection of mobile zinc (Zn²⁺) in live cells.[1][2] Upon binding to Zn²⁺, this compound exhibits a significant increase in fluorescence intensity, allowing for the visualization and quantification of intracellular zinc pools.[3][4] This document provides a comprehensive protocol for this compound staining in live cells, including data on its photophysical properties, detailed experimental procedures, and diagrams illustrating the workflow and mechanism of action.

Data Presentation

Photophysical and Binding Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Zn²⁺-free) | ~515 nm | [3][5] |

| Excitation Maximum (Zn²⁺-bound) | ~507 nm | [3][5] |

| Emission Maximum | ~527-558 nm | [1][2][5] |

| Quantum Yield (Zn²⁺-free) | ~0.38 - 0.39 | [3][6] |

| Quantum Yield (Zn²⁺-bound) | ~0.87 | [3][6] |

| Dissociation Constant (Kd) | ~0.7 nM (at pH 7) | [6] |

| Molar Extinction Coefficient (Zn²⁺-free, at 515 nm) | 79.5 x 10³ M⁻¹cm⁻¹ | [6] |

| Molar Extinction Coefficient (Zn²⁺-bound, at 507 nm) | 84.0 x 10³ M⁻¹cm⁻¹ | [3] |

Recommended Staining Conditions from Literature

| Cell Type | This compound Concentration | Incubation Time | Incubation Temperature | Notes | Reference |

| HeLa Cells | 5 µM | 30 min | Room Temperature | Showed punctate staining in the Golgi apparatus. | [3][7] |

| HeLa Cells | 2.5 - 10 µM | 10 - 30 min | 37°C | Co-localized with markers for mitochondria, ER, and Golgi. | [8] |

| HeLa Cells (expressing AGT) | 10 µM (ZP1BG) | 1 h | Not Specified | For targeted organelle labeling. | [9] |

| Cos-7 Cells | Not Specified | Not Specified | Not Specified | Found to localize in acidic compartments. | [6] |

| Mammary Cell Lines (MCF10A, MCF7, etc.) | 2.5 µM | Not Specified | Not Specified | Used for quantifying free intracellular zinc. | [10] |

| Arabidopsis Roots | 20 µM | 3 h | Not Specified | Used for studying zinc homeostasis in plants. | [11] |

| Acute Dorsal Cochlear Nucleus (DCN) Slices | 1 µM (DA-ZP1) | 20 min | Not Specified | DA-ZP1 is a diacetylated, more sensitive derivative. | [12][13] |

Experimental Protocols

I. Materials

-

This compound (CAS 288574-78-7)[1]

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Live cells cultured on appropriate imaging dishes (e.g., glass-bottom dishes)

-

Optional: Zinc sulfate (B86663) (ZnSO₄) for positive control

-

Optional: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) as a zinc chelator for negative control[7][14]

-

Optional: Pyrithione (B72027) (zinc ionophore) to facilitate intracellular zinc increase[3]

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

II. Preparation of Reagents

-

This compound Stock Solution (1-10 mM): Dissolve this compound in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 0.824 mg of this compound (MW: 823.7 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture.[5] Stock solutions are typically stable for at least 6 months when stored properly.[5]

-

Working Buffer: Prepare the desired imaging buffer (e.g., HBSS). Ensure the buffer is at the appropriate pH and temperature for your cells.

-

Positive Control Solution (Optional): Prepare a stock solution of ZnSO₄ in water. A typical working concentration for treating cells is in the range of 10-100 µM.

-

Negative Control Solution (Optional): Prepare a stock solution of TPEN in DMSO. A typical working concentration for treating cells is in the range of 20-100 µM.[7]

-

Zinc Ionophore Solution (Optional): Prepare a stock solution of pyrithione in DMSO. A typical working concentration is around 20 µM.[3]

III. Staining Protocol for Live Cells

-

Cell Culture: Plate cells on glass-bottom dishes or imaging-appropriate plates to a desired confluency. Allow cells to adhere and grow under normal culture conditions.

-

Preparation of Staining Solution: Dilute the this compound stock solution into the pre-warmed imaging buffer to the final working concentration (typically 2.5-10 µM).[8][10] It is crucial to vortex the solution well after dilution to prevent aggregation of the dye.

-

Cell Washing: Gently wash the cells twice with the pre-warmed imaging buffer to remove any residual serum or media components.

-

Loading with this compound: Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C or room temperature, protected from light.[3][8] The optimal incubation time and temperature may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, gently wash the cells two to three times with the pre-warmed imaging buffer to remove excess this compound.

-

Imaging: Image the cells immediately using a fluorescence microscope. This compound can be excited using the 488 nm laser line and emission collected around 515-560 nm.[3]

IV. Control Experiments

-

Positive Control: To confirm that the observed fluorescence is due to zinc, cells can be treated with a zinc ionophore like pyrithione (e.g., 20 µM) in the presence of exogenous zinc (e.g., 50 µM ZnSO₄) for a short period before or during imaging.[3] This should lead to a significant increase in intracellular fluorescence.

-

Negative Control: To verify the specificity of this compound for zinc, stained cells can be treated with the membrane-permeable zinc chelator TPEN (e.g., 100 µM).[7] This should result in a decrease in fluorescence intensity.

Mandatory Visualization

Mechanism of this compound Fluorescence

Caption: Mechanism of this compound fluorescence upon binding to intracellular free zinc.

Experimental Workflow for this compound Staining

Caption: Step-by-step experimental workflow for staining live cells with this compound.

Discussion and Considerations

-

Subcellular Localization: this compound has been observed to accumulate in various organelles, including the Golgi apparatus and acidic compartments like lysosomes.[3][6] This localization pattern should be considered when interpreting results. For targeted organelle imaging, modified versions of this compound, such as ZP1BG for SNAP-tag fusion proteins, have been developed.[9][15]

-

Cytotoxicity: While generally well-tolerated for short-term imaging, prolonged exposure to this compound or high concentrations may induce cytotoxicity. It is advisable to perform viability assays to determine the optimal non-toxic concentration and incubation time for your specific cell type.

-

pH Sensitivity: The fluorescence of this compound can be influenced by pH.[3] It is important to maintain a stable physiological pH in the imaging buffer during the experiment.

-

Probe Derivatives: For researchers requiring higher sensitivity or a greater dynamic range, diacetylated this compound (DA-ZP1) offers a reaction-based sensing mechanism with lower background fluorescence.[12][13][16]

-

Quantification: While this compound provides a qualitative measure of mobile zinc, quantitative analysis can be challenging due to factors like probe concentration, subcellular distribution, and instrument settings. Ratiometric imaging or calibration procedures are often required for accurate quantification.[10]

By following this detailed protocol and considering the key factors discussed, researchers can effectively utilize this compound to investigate the dynamic role of mobile zinc in a wide range of biological systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 4. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of the zinc-fluorophore, this compound, in the study of zinc homeostasis in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Working Concentration of Zinpyr-1 for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Zinpyr-1, a fluorescent sensor for the detection of labile zinc (Zn²⁺) in live cells using fluorescence microscopy. This compound is a cell-permeable probe that exhibits an increase in fluorescence intensity upon binding to zinc, making it a valuable tool for studying the role of zinc in cellular signaling and homeostasis.

Quantitative Data Summary

The optimal working concentration and incubation time for this compound can vary depending on the cell type and the specific experimental conditions. The following tables summarize the key quantitative parameters for this compound usage based on published literature.

Table 1: this compound Spectral Properties

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Zn²⁺-bound) | ~507 | [1] |

| Emission Maximum (Zn²⁺-bound) | ~526-527 | [1][2] |

Table 2: Recommended Working Concentrations and Incubation Times

| Cell Type | Working Concentration (µM) | Incubation Time | Reference |

| HeLa Cells | 2.5 - 10 | 10 - 30 min | [3] |

| HeLa Cells | 10 | 30 min | [4] |

| HeLa Cells | 10 | 1 hour | [5] |

| MIN6 Cells (pancreatic) | 20 | 2 hours to overnight | [6] |

| Mammary Cell Lines (MCF7, etc.) | 2.5 | 30 min | |

| Arabidopsis Roots | 5 - 20 | 3 hours | [7] |

| General Live Cells | 1 - 10 | 3 to 12 hours | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

A 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mM. For example, to a vial containing 1 mg of this compound (MW = 823.7 g/mol ), add 1.214 mL of DMSO.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[8]

Live-Cell Imaging of Intracellular Labile Zinc with this compound

This protocol provides a general procedure for staining adherent cells with this compound for fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

This compound stock solution (1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

(Optional) Zinc supplement: ZnCl₂ or ZnSO₄ solution

-

(Optional) Zinc chelator: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) solution

-

(Optional) Zinc ionophore: Pyrithione (B72027)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

This compound Loading:

-

Warm the complete cell culture medium and HBSS to 37°C.

-

Prepare the this compound loading solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 2.5 - 10 µM).

-

Remove the culture medium from the cells and replace it with the this compound loading solution.

-

Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes.[3] The optimal incubation time should be determined empirically for each cell type.

-

-

Washing:

-

After incubation, remove the this compound loading solution.

-

Wash the cells two to three times with pre-warmed HBSS to remove any excess probe.[3]

-

-

Imaging:

-

Add fresh, pre-warmed HBSS to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) (e.g., excitation ~490-510 nm, emission ~520-540 nm).

-

-

(Optional) Controls:

-

Positive Control (Increased Intracellular Zinc): To confirm that this compound is responsive to zinc, cells can be treated with a zinc supplement and an ionophore. For example, add a solution of ZnCl₂ (e.g., 50 µM) and pyrithione (e.g., 1-2 µM) to the imaging buffer and acquire images.[5] An increase in fluorescence intensity is expected.

-

Negative Control (Chelation of Intracellular Zinc): To demonstrate the specificity of the this compound signal for zinc, treat the cells with the membrane-permeant zinc chelator TPEN (e.g., 50-100 µM).[5] A decrease in fluorescence intensity should be observed.

-

Visualizations

Experimental Workflow for this compound Staining

Caption: Experimental workflow for live-cell imaging of labile zinc using this compound.

Zinc Signaling Pathway in Mast Cells

Labile zinc acts as an intracellular second messenger in various signaling cascades. One such example is the FcεRI-mediated signaling in mast cells, which leads to the release of inflammatory mediators.

Caption: Simplified diagram of FcεRI-mediated zinc signaling in mast cells.

References

- 1. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. e-century.us [e-century.us]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Guide for Using Zinpyr-1 in Plant Root Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinpyr-1 is a membrane-permeable fluorescent sensor highly specific for zinc (Zn²⁺), making it a valuable tool for visualizing the distribution of labile zinc in biological systems.[1][2] Its application in plant biology, particularly for imaging zinc distribution in roots, has provided significant insights into metal homeostasis.[1][2] Upon binding to Zn²⁺, this compound exhibits a significant increase in fluorescence intensity, allowing for the qualitative and semi-quantitative analysis of zinc localization in different root tissues and cells.[1][2] The complex formed between this compound and zinc is green-fluorescent.[3] This document provides a detailed protocol for the preparation and application of this compound for fluorescent imaging of zinc in plant roots.

Mechanism of Action

This compound belongs to the Zinpyr family of sensors, which are based on a fluorescein (B123965) platform. The sensor's design incorporates a zinc-chelating moiety, di-2-picolylamine (DPA), which is responsible for its specificity.[4] In its unbound state, the fluorescence of the fluorescein core is quenched through a process called photoinduced electron transfer (PET) from the tertiary amine in the DPA ligand.[5][6] Upon binding of a zinc ion, this PET process is inhibited, leading to a significant enhancement of the fluorophore's quantum yield and a consequent increase in fluorescence emission.[5][6] The affinity of this compound for Zn²⁺ is in the sub-nanomolar range, making it highly sensitive for detecting low concentrations of labile zinc.[5]

Data Presentation: Quantitative Parameters for this compound Application

The following table summarizes key quantitative data for the use of this compound in plant root imaging, compiled from various studies.

| Parameter | Value | Plant Species/Context | Source |

| This compound Stock Solution | 1 mM in DMSO | General Protocol | [3] |

| This compound Working Concentration | 5-20 µM | Arabidopsis thaliana | [2][3][7] |

| 10 µM | Helianthus annuus, Tagetes erecta | [7] | |

| Incubation Time | 15-60 minutes | General Protocol for tissue sections | [3] |

| 2 hours | Zea mays root slices (in darkness) | [7] | |

| 3 hours | Arabidopsis thaliana seedlings | [2] | |

| Excitation Wavelength (max) | ~490 nm | General | [3] |

| Emission Wavelength (max) | ~525 nm | General | [3] |

| Control (Zinc Chelator) | 1 mM TPEN stock solution | General Protocol | [3] |

| 200 µM TPEN for 15 min | Arabidopsis thaliana seedlings | [2] |

Experimental Protocols

This section provides a detailed step-by-step methodology for staining plant roots with this compound and subsequent imaging.

Preparation of Reagents

a. 1 mM this compound Stock Solution:

-

Dissolve 1 mg of this compound in 1.214 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C, protected from light.[3]

b. This compound Working Solution (5-20 µM):

-

Thaw an aliquot of the 1 mM this compound stock solution.

-

Dilute the stock solution in deionized water or a suitable buffer (e.g., 0.9% saline) to the desired final concentration.[2][3] For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM stock solution to 990 µL of water.

c. Control Reagent - TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine):

-

Prepare a stock solution of TPEN (e.g., 1 mM in a suitable solvent). TPEN is a cell-permeant, high-affinity zinc chelator used as a negative control to confirm the specificity of the this compound signal.[1][2][3]

Plant Material Preparation and Staining

-

Gently excavate the plant and wash the roots carefully with deionized water to remove any soil or growth medium.

-

The plant material can be whole seedlings or excised roots/root sections.

-

For a negative control, pre-incubate a subset of the plant material in a solution containing a zinc chelator like TPEN (e.g., 200 µM for 15 minutes) prior to this compound staining.[2] This step helps to confirm that the observed fluorescence is due to the presence of zinc.

-

Immerse the plant roots in the this compound working solution (5-20 µM).

-

Incubate for the desired duration (e.g., 3 hours for whole Arabidopsis seedlings) in the dark to prevent photobleaching.[2][7] The optimal incubation time may need to be determined empirically for different plant species and experimental conditions.

Washing and Mounting

-

After incubation, remove the roots from the this compound solution.

-

To reduce background fluorescence, it is important to wash the stained material. Rinse the roots several times with deionized water or the buffer used for dilution.[3]

-

Mount the stained roots on a microscope slide in a drop of water or mounting medium. Use a coverslip and seal the edges if necessary for longer observation periods.

Microscopic Imaging

-

Visualize the stained roots using a confocal laser scanning microscope (CLSM) or a fluorescence microscope equipped with appropriate filters.

-

Set the excitation and emission wavelengths according to the spectral properties of this compound (Excitation: ~490 nm, Emission: ~525 nm).[3] A standard FITC filter set is often suitable.[2]

-

Acquire images of the root, focusing on the regions of interest (e.g., root tip, elongation zone, vascular cylinder). In wild-type Arabidopsis roots, this compound fluorescence is often predominantly observed in the xylem.[1][2]

-

For comparative studies, ensure that all imaging parameters (e.g., laser power, gain, pinhole size) are kept constant across all samples.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound fluorescence upon zinc binding.

Experimental Workflow for Plant Root Imaging with this compound

Caption: Experimental workflow for this compound staining in plant roots.

References

- 1. The use of the zinc-fluorophore, this compound, in the study of zinc homeostasis in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histochemical Detection of Zn in Plant Tissues [bio-protocol.org]

- 4. e-century.us [e-century.us]

- 5. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Synaptic Zinc Detection Using Zinpyr-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zinpyr-1, a fluorescent sensor, for the detection and imaging of synaptic zinc in neuroscience research. Detailed protocols, quantitative data, and visual representations of experimental workflows and associated signaling pathways are included to facilitate its application in laboratory settings.

Introduction to this compound

This compound (ZP1) is a cell-permeable, "turn-on" fluorescent sensor designed for the detection of loosely bound or "mobile" zinc (Zn²⁺), which is particularly abundant in the synaptic vesicles of glutamatergic neurons.[1][2][3] As a member of the fluorescein-based Zinpyr family of sensors, its fluorescence intensity increases significantly upon binding to Zn²⁺.[4][5] This property makes it an invaluable tool for imaging and quantifying the release and dynamics of synaptic zinc, a key modulator of neurotransmission and synaptic plasticity.

Mechanism of Action: this compound chelates Zn²⁺ through its di-2-picolylamine (DPA) moieties. In its unbound state, the fluorescence of the fluorescein (B123965) core is partially quenched. Upon binding to Zn²⁺, this quenching is relieved, resulting in a significant increase in fluorescence emission. The binding is reversible, allowing for the detection of dynamic changes in zinc concentration.

Quantitative Data: Properties of this compound and its Analogs

The selection of a suitable fluorescent zinc sensor depends on the specific experimental requirements, such as the expected zinc concentration and the desired cellular localization. The table below summarizes the key photophysical and binding properties of this compound and some of its common analogs.

| Sensor | Dissociation Constant (Kd) for Zn²⁺ | Quantum Yield (Φ_free) | Quantum Yield (Φ_Zn) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Key Features | References |

| This compound (ZP1) | < 1 nM | 0.38 | 0.87 - 0.92 | 515 (free), 507 (bound) | ~525 - 532 | Cell-permeable, high quantum yield, sub-nanomolar affinity. | |

| Zinpyr-2 (ZP2) | < 1 nM | 0.25 | 0.92 | 498 (free), 490 (bound) | ~520 | Similar to ZP1 with slightly different spectral properties. | |

| Zinpyr-3 (ZP3) | 0.7 nM | Lower than ZP1 | High | Not specified | Not specified | Designed to reduce proton-induced background fluorescence. | |

| Me₂ZP1 | 3.3 nM | ~0.38 | ~0.87 | Not specified | Not specified | Reduced binding affinity compared to ZP1, suitable for higher Zn²⁺ concentrations. | |

| ZPP1 | Lower than ZP1 | 0.052 | 0.70 | 505 (free), ~505 (bound) | 532 (free), 523 (bound) | Lower background fluorescence and higher fluorescence turn-on (~13-fold) compared to ZP1. | |

| 6-CO₂H-ZAP4 | Not specified | Not specified | Not specified | Not specified | Not specified | Used in two-photon imaging of Zn²⁺ release from mossy fiber boutons. |

Experimental Protocols

General Considerations

-

Reagent Preparation: this compound is typically dissolved in DMSO to prepare a stock solution (e.g., 1-10 mM). Protect the stock solution from light and store at -20°C. The final working concentration usually ranges from 2.5 to 10 µM.

-

Cell Permeability: this compound is membrane-permeable. For applications requiring extracellular detection or cellular trapping, esterified or carboxylated analogs can be used.

-

Controls: To confirm that the observed fluorescence changes are due to Zn²⁺, use a high-affinity zinc chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) to reverse the this compound signal. To establish the maximum fluorescence signal (F_max), saturate the probe with a high concentration of ZnSO₄.

-

pH Sensitivity: The fluorescence of some Zinpyr probes can be influenced by pH. It is crucial to perform experiments in well-buffered physiological solutions (e.g., HEPES or PIPES-buffered saline).

-

Phototoxicity: Minimize light exposure to the samples to reduce phototoxicity and photobleaching, especially during live-cell imaging.

Protocol 1: In Vitro Imaging of Synaptic Zinc in Neuronal Cultures

This protocol is suitable for imaging zinc dynamics in primary neuronal cultures or neuronal cell lines.

-

Cell Preparation: Plate neurons on glass-bottom dishes or coverslips suitable for microscopy.

-

Loading with this compound:

-

Prepare a loading buffer containing 2.5-10 µM this compound in a physiological saline solution (e.g., Hank's Balanced Salt Solution - HBSS).

-

Remove the culture medium and wash the cells once with the saline solution.

-

Incubate the cells with the this compound loading buffer for 10-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: After incubation, wash the cells three times with the saline solution to remove excess dye.

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope (confocal or epifluorescence).

-

Excite the sample at ~490-507 nm and collect the emission at ~525 nm.

-

To stimulate zinc release from presynaptic terminals, apply a depolarizing stimulus such as a high concentration of KCl (e.g., 50 mM) or an electrical field stimulation.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity in regions of interest (e.g., synaptic boutons) before and after stimulation.

-

The change in fluorescence (ΔF/F₀) can be calculated, where F₀ is the baseline fluorescence before stimulation and ΔF is the change in fluorescence after stimulation.

-

Protocol 2: Imaging of Synaptic Zinc in Acute Brain Slices

This protocol is adapted for imaging zinc release in more intact neural circuits within acute brain slices.

-

Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices, 200-300 µm thick) from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Slice Recovery: Allow the slices to recover in aCSF saturated with 95% O₂/5% CO₂ for at least 1 hour at room temperature.

-

Loading with this compound:

-

Incubate the slices in aCSF containing 5-25 µM this compound for 30-60 minutes at room temperature.

-

-

Washing: Transfer the slices to a recording chamber continuously perfused with fresh, oxygenated aCSF to wash out excess dye.

-

Two-Photon Imaging:

-

Two-photon microscopy is recommended for imaging deep into the brain slice.

-

Excite this compound using a tunable laser set to a wavelength between 700 and 1000 nm. The optimal excitation wavelength should be determined empirically.

-

Collect the emitted fluorescence using a bandpass filter centered around 525 nm.

-

Identify mossy fiber boutons in the hippocampus, which are known to be rich in synaptic zinc.

-

-

Stimulation and Data Analysis:

-

Use a stimulating electrode to deliver electrical stimuli to afferent pathways (e.g., the mossy fibers).

-

Record the fluorescence changes in individual synaptic boutons in response to stimulation.

-

Analyze the data as described in Protocol 1.

-

Protocol 3: In Vivo Imaging of Synaptic Zinc in Rodents

This protocol provides a general framework for in vivo zinc imaging, which typically requires specialized surgical and imaging setups.

-

Animal Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and secure it in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region of interest. A cranial window can be implanted for chronic imaging.

-

-

This compound Administration:

-

For acute in vivo imaging, this compound or its derivatives can be directly microinfused into the brain region of interest.

-

Alternatively, a cell-permeable version can be applied topically to the exposed cortex.

-

-

In Vivo Two-Photon Imaging:

-

Position the animal under a two-photon microscope.

-

Use similar imaging parameters as described in Protocol 2.

-

-

Stimulation and Data Analysis:

-

Sensory or electrical stimulation can be used to evoke neuronal activity and synaptic zinc release.

-

Image the fluorescence dynamics in the region of interest and analyze the data to correlate zinc signals with neuronal activity.

-

Signaling Pathways and Experimental Workflows

Synaptic Zinc Release and Modulation of Postsynaptic Receptors

Synaptic zinc is co-released with glutamate (B1630785) from mossy fiber terminals in the hippocampus. Once in the synaptic cleft, zinc can modulate the activity of various postsynaptic receptors, including NMDA and AMPA receptors, thereby influencing synaptic transmission and plasticity. This compound can be used to visualize this activity-dependent release of zinc.

Caption: Signaling pathway of activity-dependent synaptic zinc release and its detection by this compound.

Experimental Workflow for Brain Slice Imaging

The following diagram illustrates a typical experimental workflow for imaging synaptic zinc in acute brain slices using this compound.

Caption: Experimental workflow for this compound imaging of synaptic zinc in acute brain slices.

Conclusion

This compound and its analogs are powerful tools for the investigation of synaptic zinc in neuroscience. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize these fluorescent sensors to gain insights into the complex roles of zinc in synaptic transmission, plasticity, and neurological disorders. The careful design of experiments, including appropriate controls and imaging techniques, is essential for obtaining reliable and reproducible results.

References

- 1. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Live-Cell Imaging of Intracellular Zinc Dynamics with Zinpyr-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Zinpyr-1, a selective fluorescent sensor, for real-time imaging of intracellular mobile zinc (Zn²⁺) in live cells. Detailed protocols, key performance data, and workflow diagrams are presented to facilitate the successful application of this compound in research and drug development.

Introduction to this compound

This compound (ZP-1) is a cell-permeable, fluorescein-based probe designed for the detection of intracellular zinc.[1][2] It operates on a "turn-on" fluorescence mechanism, where its fluorescence intensity increases significantly upon binding to Zn²⁺.[3][4] In its unbound state, the fluorescence of this compound is quenched through a photoinduced electron transfer (PET) process.[5] The binding of Zn²⁺ inhibits this PET pathway, resulting in a dramatic increase in fluorescence, allowing for the sensitive detection of changes in intracellular zinc concentrations. This compound has been widely applied in various cell types, including neurons and HeLa cells, to study the role of mobile zinc in cellular processes.

Quantitative Data Summary

A summary of the key photophysical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | References |

| Dissociation Constant (Kd) | ~0.7 nM | |

| Excitation Wavelength (λex) | 507 nm (Zn²⁺-bound) / 515 nm (Zn²⁺-free) | |

| Emission Wavelength (λem) | ~525 - 527 nm | |

| Quantum Yield (Φ) | ~0.7 - 0.92 (Zn²⁺-bound) / ~0.38 (Zn²⁺-free) | |

| Molecular Formula | C₄₆H₃₆Cl₂N₆O₅ | |

| Molecular Weight | 823.72 g/mol | |

| Purity | ≥90-95% | |

| Solubility | Soluble in DMF (0.5 mg/ml) and DMSO |

Experimental Protocols

This section provides a detailed methodology for the use of this compound in live-cell imaging experiments.

Materials

-

This compound (often supplied as an acetoxymethyl (AM) ester for cell permeability)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cultured cells (e.g., HeLa, neurons) plated on a suitable imaging dish or plate

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Optional: Zinc ionophore (e.g., Pyrithione) and a zinc source (e.g., ZnCl₂) to artificially increase intracellular zinc levels

-

Optional: Zinc chelator (e.g., TPEN) to confirm the zinc-specificity of the signal

Protocol for Staining and Imaging

-

Cell Preparation : Ensure cells are healthy and seeded on an appropriate imaging plate, exhibiting good adherence to the substrate.

-

Probe Loading :

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

-

Dilute the this compound stock solution to a final working concentration of 1-10 µM in warm HBSS or serum-free medium. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with warm HBSS.

-

Add the this compound loading solution to the cells and incubate for 20-30 minutes at 37°C.

-

-

Wash and De-esterification :

-

After incubation, wash the cells 2-3 times with warm HBSS to remove excess probe.

-

An additional incubation in fresh HBSS for 30 minutes at 37°C can be performed to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the probe inside the cells.

-

-

Imaging :

-

Acquire baseline fluorescence images using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (Excitation: ~490/20 nm, Emission: ~525/30 nm).

-

To observe changes in intracellular zinc, cells can be treated with stimuli of interest.

-

Optional Controls : To confirm the probe's responsiveness, you can add a zinc ionophore with an external zinc source to observe an increase in fluorescence, followed by the addition of a zinc chelator like TPEN to see a decrease in the signal.

-

-

Data Analysis :

-

Define regions of interest (ROIs) within the images (e.g., individual cells or subcellular compartments).

-

Measure the mean fluorescence intensity within the ROIs.

-

Compare the fluorescence intensity between control and treated groups to determine the relative changes in the mobile Zn²⁺ pool.

-

Visualizations

This compound "Turn-On" Mechanism

The following diagram illustrates the principle of fluorescence activation of this compound upon binding to intracellular zinc.

References

Application Notes and Protocols for Quantifying Free Zinc Concentration in Serum using Zinpyr-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is a vital trace element essential for a vast array of physiological processes. While total serum zinc is a commonly measured biomarker, it may not accurately reflect the biologically active pool of this metal ion. The "free" or loosely bound zinc fraction is considered to be the more bioavailable and functionally relevant component. Zinpyr-1, a cell-permeable fluorescent sensor, offers a sensitive and specific method for the quantification of free zinc in biological samples, including serum. This document provides detailed application notes and protocols for the use of this compound in determining free zinc concentrations in human serum, based on established fluorimetric microassays.[1]

This compound exhibits a significant increase in fluorescence intensity upon binding to zinc, allowing for its quantification. The assay is rapid, cost-effective, and requires a minimal sample volume, making it suitable for high-throughput screening and clinical research.[1]

Quantitative Data Summary

The following table summarizes quantitative data for free zinc concentrations in human serum as determined by the this compound fluorimetric microassay.

| Parameter | Value | Reference |

| Number of Samples | 154 | |

| Mean Free Zinc Concentration | 0.22 ± 0.05 nM | |

| Range of Free Zinc Concentration | 0.09 – 0.42 nM | |

| Mean Free Zinc (Males) | 0.23 ± 0.06 nM | |

| Mean Free Zinc (Females) | 0.21 ± 0.05 nM | |

| This compound Dissociation Constant (Kd) | 0.7 nM |

Experimental Protocols

This section provides a detailed methodology for the quantification of free zinc in serum using this compound.

Principle of the Assay

The quantification of free zinc concentration is based on the fractional saturation of the this compound probe. The free zinc concentration ([Zn2+]) is calculated using the Grynkiewicz equation:

[Zn2+] = Kd * (F - Fmin) / (Fmax - F)

Where:

-

Kd is the dissociation constant of the this compound:zinc complex (0.7 nM).

-

F is the fluorescence of the this compound probe in the serum sample.

-

Fmin is the minimum fluorescence of the probe in the absence of zinc (achieved by adding a strong chelator).

-

Fmax is the maximum fluorescence of the zinc-saturated probe.

Reagent and Equipment Preparation

Reagents:

-

This compound

-

Human Serum (HS) samples

-

HEPES (50 mM)

-

Sodium Hydroxide (NaOH) solution

-

Chelex® 100 Resin

-

Ethylenediaminetetraacetic acid (EDTA)

-

Zinc Sulfate (ZnSO4)

-

Bidistilled water

Equipment:

-

Fluorescence plate reader with temperature control (Excitation: 507 nm, Emission: 526 nm)

-

96-well black plates

-

Thermo-shaker

-

Standard laboratory pipettes and consumables

Reagent Preparation:

-

Assay Buffer (50 mM HEPES, pH 7.5):

-

Dissolve HEPES in bidistilled water to a final concentration of 50 mM.

-

Adjust the pH to 6.5 with NaOH solution.

-

Treat the buffer with Chelex® 100 Resin according to the manufacturer's protocol to deplete multivalent cations. This will raise the final pH to approximately 7.5.

-

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. The exact concentration should be chosen to allow for a final assay concentration of 0.05 µM.

-

-

EDTA Stock Solution:

-

Prepare a stock solution of EDTA in bidistilled water to achieve a final assay concentration of 100 µM.

-

-